

# Spectroscopic data for 2-Ethylamino-5-methyl-3-nitropyridine

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## Compound of Interest

**Compound Name:** 2-Ethylamino-5-methyl-3-nitropyridine

**Cat. No.:** B033918

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An In-Depth Technical Guide to the Spectroscopic Characterization of **2-Ethylamino-5-methyl-3-nitropyridine**

## Abstract

This technical guide provides a comprehensive overview of the spectroscopic methodologies for the structural elucidation and characterization of **2-Ethylamino-5-methyl-3-nitropyridine**. The following sections detail the theoretical underpinnings and practical considerations for analyzing this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who require a robust understanding of the spectroscopic properties of substituted nitropyridine derivatives. While direct experimental data for this specific molecule is not widely published, this guide synthesizes established principles and data from analogous compounds to present a predictive yet scientifically grounded analysis.

## Introduction

**2-Ethylamino-5-methyl-3-nitropyridine** is a substituted pyridine derivative of interest in various chemical and pharmaceutical research areas. The presence of an amino group, a nitro group, and alkyl substituents on the pyridine ring gives rise to a unique electronic and structural profile. Accurate and comprehensive spectroscopic characterization is paramount for

confirming the identity, purity, and structural integrity of this molecule. This guide explains the causality behind experimental choices and provides a self-validating framework for the spectroscopic analysis of this compound.

The molecular structure of **2-Ethylamino-5-methyl-3-nitropyridine** is presented below. The strategic placement of electron-donating (ethylamino, methyl) and electron-withdrawing (nitro) groups significantly influences its spectroscopic behavior.

Caption: Molecular Structure of **2-Ethylamino-5-methyl-3-nitropyridine**

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. For **2-Ethylamino-5-methyl-3-nitropyridine**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR will provide critical information about the molecular framework.

### Experimental Protocol: $^1\text{H}$ and $^{13}\text{C}$ NMR

A standard protocol for acquiring high-resolution NMR spectra is as follows:

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., Chloroform-d,  $\text{CDCl}_3$ ) in a 5 mm NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
- $^1\text{H}$  NMR Acquisition:
  - Acquire a one-pulse  $^1\text{H}$  spectrum with a  $90^\circ$  pulse.
  - Set the spectral width to cover the expected chemical shift range (typically 0-12 ppm).
  - Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a proton-decoupled  $^{13}\text{C}$  spectrum to obtain singlets for each unique carbon atom.

- Set the spectral width to cover the expected range (typically 0-180 ppm).
- A larger number of scans will be required due to the lower natural abundance of  $^{13}\text{C}$ .
- Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.

## Predicted $^1\text{H}$ NMR Data

The predicted  $^1\text{H}$  NMR spectrum of **2-Ethylamino-5-methyl-3-nitropyridine** in  $\text{CDCl}_3$  is summarized in the table below. The chemical shifts are influenced by the electronic effects of the substituents on the pyridine ring.

Proton Assignment	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)
H6 (Pyridine)	~8.0	s	-
H4 (Pyridine)	~7.8	s	-
NH (Amino)	~5.5-6.5	br s	-
CH <sub>2</sub> (Ethyl)	~3.4	q	~7.2
CH <sub>3</sub> (Methyl)	~2.3	s	-
CH <sub>3</sub> (Ethyl)	~1.3	t	~7.2

## Predicted $^{13}\text{C}$ NMR Data

The predicted proton-decoupled  $^{13}\text{C}$  NMR spectrum in  $\text{CDCl}_3$  is detailed below.

Carbon Assignment	Predicted Chemical Shift (ppm)
C2 (Pyridine)	~158
C5 (Pyridine)	~145
C3 (Pyridine)	~135
C6 (Pyridine)	~130
C4 (Pyridine)	~125
CH <sub>2</sub> (Ethyl)	~42
CH <sub>3</sub> (Methyl)	~18
CH <sub>3</sub> (Ethyl)	~14

## Interpretation and Rationale

- <sup>1</sup>H NMR: The two protons on the pyridine ring (H4 and H6) are expected to appear as singlets due to the substitution pattern, which eliminates vicinal proton-proton coupling. The ethyl group will exhibit a characteristic quartet for the methylene (CH<sub>2</sub>) protons and a triplet for the methyl (CH<sub>3</sub>) protons. The N-H proton of the amino group is expected to be a broad singlet, and its chemical shift can be concentration and temperature-dependent.
- <sup>13</sup>C NMR: The chemical shifts of the pyridine carbons are influenced by the substituents. The carbon bearing the amino group (C2) is expected to be the most downfield among the pyridine carbons. The presence of the nitro group will also deshield the adjacent carbons.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

## Experimental Protocol: FT-IR

- Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin,

transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

- Data Acquisition: The spectrum is typically recorded over the range of 4000-400  $\text{cm}^{-1}$ . A background spectrum of the empty sample compartment (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

## Predicted FT-IR Data

Vibrational Mode	Predicted Wavenumber ( $\text{cm}^{-1}$ )	Intensity
N-H Stretch (Amino)	3300 - 3500	Medium
C-H Stretch (Aromatic)	3000 - 3100	Medium
C-H Stretch (Aliphatic)	2850 - 3000	Medium
NO <sub>2</sub> Asymmetric Stretch	1500 - 1560	Strong
C=C & C=N Stretch (Ring)	1400 - 1600	Medium-Strong
NO <sub>2</sub> Symmetric Stretch	1335 - 1385	Strong

## Interpretation and Rationale

The FT-IR spectrum will be dominated by the strong absorption bands of the nitro group (asymmetric and symmetric stretches). The N-H stretching vibration of the secondary amine will appear in the 3300-3500  $\text{cm}^{-1}$  region. The various C-H, C=C, and C=N stretching and bending vibrations will confirm the presence of the aromatic ring and the alkyl substituents. The unique fingerprint region (below 1500  $\text{cm}^{-1}$ ) will provide further confirmation of the overall molecular structure.

## Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophores in **2-Ethylamino-5-methyl-3-nitropyridine** are expected to give rise to distinct absorption bands.

## Experimental Protocol: UV-Vis

- Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to obtain an absorbance value between 0.1 and 1.0.
- Data Acquisition: Record the absorption spectrum over a range of approximately 200-800 nm using a dual-beam UV-Vis spectrophotometer. A solvent blank is used as the reference.

## Predicted UV-Vis Data

Electronic Transition	Predicted $\lambda_{\text{max}}$ (nm)	Solvent
$\pi \rightarrow \pi$	~250-280	Ethanol
$n \rightarrow \pi$	~330-380	Ethanol

## Interpretation and Rationale

Substituted nitropyridines typically exhibit two main absorption bands. The higher energy band (lower  $\lambda_{\text{max}}$ ) corresponds to  $\pi \rightarrow \pi^*$  transitions within the aromatic system. The lower energy band (higher  $\lambda_{\text{max}}$ ) is attributed to  $n \rightarrow \pi^*$  transitions, often involving the lone pair of electrons on the amino nitrogen and the nitro group. The position of this band can be sensitive to solvent polarity.[\[1\]](#)[\[2\]](#)[\[3\]](#)

## Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule.

## Experimental Protocol: MS

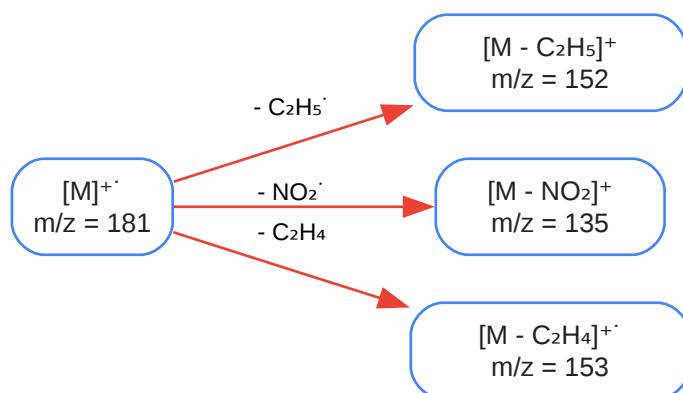
- Ionization: Electron Impact (EI) is a common ionization method for this type of molecule.
- Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

## Predicted Mass Spectrometry Data

- Molecular Formula: C<sub>8</sub>H<sub>11</sub>N<sub>3</sub>O<sub>2</sub>

- Molecular Weight: 181.19 g/mol
- Molecular Ion ( $M^+$ ):  $m/z = 181$

Predicted Fragmentation Pattern:



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Caption: Predicted Mass Spectrometry Fragmentation Pathway

## Interpretation and Rationale

The mass spectrum should show a clear molecular ion peak at  $m/z = 181$ . Common fragmentation pathways would include the loss of the ethyl group (resulting in a peak at  $m/z = 152$ ), loss of the nitro group (peak at  $m/z = 135$ ), and potentially a McLafferty-type rearrangement involving the ethylamino side chain.

## Conclusion

The combination of NMR, FT-IR, UV-Vis, and Mass Spectrometry provides a powerful and comprehensive toolkit for the characterization of **2-Ethylamino-5-methyl-3-nitropyridine**. This guide outlines the expected spectroscopic data based on established chemical principles and comparison with related structures. While the data presented is predictive, it provides a robust framework for researchers to interpret their own experimental findings and to confirm the structure and purity of this important chemical entity.

## References

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